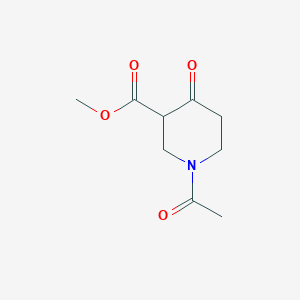

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-6(11)10-4-3-8(12)7(5-10)9(13)14-2/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAOHJSZJXTQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=O)C(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30556489 | |

| Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17038-83-4 | |

| Record name | Methyl 1-acetyl-4-oxopiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30556489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Acetylation of Methyl 4-Oxo-3-piperidinecarboxylate

The primary synthesis method involves the acetylation of methyl 4-oxo-3-piperidinecarboxylate hydrochloride using acetic anhydride in dichloromethane (DCM) under mild conditions.

Reaction Scheme:

-

Substrate Preparation: Methyl 4-oxo-3-piperidinecarboxylate hydrochloride (10 g, 51.65 mmol) is dissolved in DCM (130 mL).

-

Base Addition: Triethylamine (7.20 mL, 51.65 mmol) is added to neutralize the hydrochloride salt.

-

Acetylation: Acetic anhydride (4.87 mL, 51.65 mmol) is introduced, and the mixture is stirred at 20°C for 2 hours.

-

Workup: The organic phase is washed with water, dried over MgSO, filtered, and concentrated under reduced pressure.

-

Yield: 6.10 g (59.3%) of the title compound is obtained as a crude product, used directly in subsequent reactions.

Key Parameters:

-

Solvent: Dichloromethane facilitates solubility and reaction homogeneity.

-

Base: Triethylamine ensures deprotonation of the piperidine nitrogen, enabling nucleophilic attack on acetic anhydride.

-

Stoichiometry: Equimolar amounts of substrate, base, and acetylating agent prevent side reactions.

Optimization and Mechanistic Analysis

Role of Reaction Conditions

The choice of solvent, temperature, and base significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | High solubility |

| Temperature | 20°C | Minimizes degradation |

| Reaction Time | 2 hours | Completes acetylation |

Mechanistic Insights:

Comparative Analysis with Analogous Piperidine Derivatives

While this compound is synthesized via direct acetylation, related compounds employ divergent strategies:

-

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride: Synthesized using formamidine acetate and sodium methoxide in methanol under reflux. Yields for such cyclization reactions range from 55% to 61%, highlighting the sensitivity of piperidine derivatives to substituents and reaction conditions.

-

Spiropyrrolidine Derivatives: Utilize Knoevenagel adducts and multicomponent reactions, emphasizing the versatility of 4-oxopiperidine scaffolds in heterocyclic chemistry.

Analytical Characterization

Purity and Applications

-

Purity: The crude product is sufficiently pure for subsequent synthetic steps, avoiding resource-intensive chromatography.

-

Pharmaceutical Relevance: Piperidine derivatives are pivotal in designing kinase inhibitors and neuromodulators, though specific applications of this compound require further exploration.

Chemical Reactions Analysis

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester or acetyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 183.19 g/mol

The compound is characterized by a piperidine ring, an acetyl group, and a carboxylate moiety, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Medicinal Chemistry

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate has been investigated for its potential therapeutic properties:

- Histone Deacetylase Inhibition : The compound shows promise as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibiting HDACs can lead to the reactivation of silenced genes, making it relevant for cancer therapy .

- Antimicrobial Activity : Studies suggest that compounds with similar structures exhibit antimicrobial properties by disrupting bacterial cell membranes or interfering with metabolic pathways .

2. Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation : It can be oxidized to form corresponding carboxylic acids or ketones.

- Reduction : Reduction reactions can convert the ketone group to an alcohol.

- Nucleophilic Substitution : The acetyl or ester groups can participate in substitution reactions with nucleophiles .

3. Industrial Applications

In the chemical industry, this compound is used in the production of various chemical intermediates and fine chemicals. Its versatility allows it to be utilized in creating compounds for pharmaceuticals and agrochemicals .

The biological activities of this compound can be attributed to its structural features:

- Interaction with Biological Targets : The acetyl and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological targets, potentially leading to apoptosis in cancer cells .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of piperidine derivatives found that this compound exhibited significant growth inhibitory potency against various cancer cell lines. In vitro assays demonstrated that it effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of piperidine derivatives revealed that this compound showed moderate activity against several bacterial strains. The study highlighted the importance of structural modifications for enhancing antimicrobial efficacy .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetyl and ester groups can undergo hydrolysis, releasing active intermediates that interact with biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The following analysis compares Methyl 1-acetyl-4-oxopiperidine-3-carboxylate with structurally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and synthesis.

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences

Key Observations:

- Acetyl vs. Benzyl (1-position) : The acetyl group in the target compound is smaller and electron-withdrawing compared to the benzyl group in . This difference may reduce lipophilicity but enhance reactivity in nucleophilic reactions.

- Methyl vs. Ethyl Ester (3-position) : Ethyl esters (e.g., ) typically exhibit lower solubility in water compared to methyl esters, which could influence bioavailability.

- Acetyl vs.

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Key Observations:

- Thermal Stability : The hydrochloride salt in decomposes at ~185°C, suggesting that salt forms may stabilize the compound but lower decomposition temperatures compared to neutral analogs.

Biological Activity

Methyl 1-acetyl-4-oxopiperidine-3-carboxylate (MAOPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis. This article explores the biological activity of MAOPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MAOPC is a piperidine derivative characterized by the following chemical structure:

- Molecular Formula : C₉H₁₁NO₃

- Molecular Weight : 183.19 g/mol

- Chemical Structure :

Mechanisms of Biological Activity

The biological activity of MAOPC can be attributed to its structural features that allow it to interact with various biological targets:

- Histone Deacetylase Inhibition : MAOPC has been studied for its potential as a histone deacetylase (HDAC) inhibitor. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes, making this mechanism particularly relevant in cancer therapy .

- Antimicrobial Activity : Some studies suggest that piperidine derivatives exhibit antimicrobial properties. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Neuroprotective Effects : Research indicates that certain piperidine derivatives can have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Research Findings and Case Studies

Several studies have investigated the biological activities of MAOPC and related compounds:

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| HDAC Inhibition | Reactivation of silenced genes | |

| Antimicrobial | Disruption of bacterial membranes | |

| Neuroprotection | Modulation of neurotransmitter systems |

Case Study 1: HDAC Inhibition

In a study focused on the synthesis and evaluation of various piperidine derivatives, MAOPC was identified as a potent HDAC inhibitor with significant growth inhibitory potency against cancer cell lines. The study utilized in vitro assays to demonstrate that MAOPC effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

A separate investigation into the antimicrobial properties of piperidine derivatives found that MAOPC exhibited moderate activity against several bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, indicating that further optimization could yield more potent derivatives .

Q & A

Basic Research Questions

Q. How can the structural conformation of methyl 1-acetyl-4-oxopiperidine-3-carboxylate be accurately characterized?

- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) with refinement via the SHELX suite (e.g., SHELXL for small-molecule refinement). Mercury CSD 2.0 can visualize intermolecular interactions (e.g., hydrogen bonding, π-stacking) and packing patterns . For solution-phase analysis, employ NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, comparing experimental data with computational predictions (e.g., DFT-based chemical shift calculations).

Q. What are the optimal synthetic routes for this compound?

- Methodological Answer : Adapt multi-step protocols from analogous piperidine derivatives, such as condensation of acetylating agents (e.g., acetyl chloride) with a preformed 4-oxopiperidine-3-carboxylate intermediate. Monitor reaction progress via TLC/HPLC and optimize parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield .

Q. What safety protocols are critical during handling of this compound?

- Methodological Answer : Follow OSHA/GHS guidelines: use PPE (nitrile gloves, face shields), conduct reactions in fume hoods, and implement spill containment measures. For accidental exposure, rinse eyes/skin with water for ≥15 minutes and consult medical professionals .

Q. Which analytical techniques validate purity and stability under varying conditions?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to assess purity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation products via LC-MS .

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in derivatization reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify nucleophilic/electrophilic sites. Compare with experimental results (e.g., substituent addition at the 4-oxo vs. acetyl group) to validate computational models .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Cross-validate NMR/IR data with SCXRD-derived bond lengths and angles. Use Mercury’s packing similarity tool to assess whether crystal packing forces distort solution-phase conformations .

Q. What challenges arise in refining crystal structures with twinned or low-resolution data?

- Methodological Answer : Apply SHELXL’s TWIN/BASF commands for twinned data. For low-resolution datasets, use restraints (e.g., DFIX for bond lengths) and validate refinement with R-factor/R-free convergence metrics .

Q. How can the pharmacological potential of this compound be evaluated in vitro?

- Methodological Answer : Screen for bioactivity (e.g., enzyme inhibition, cytotoxicity) using assays targeting dihydropyridine-like calcium channels. Compare IC₅₀ values with structurally related derivatives to establish structure-activity relationships (SARs) .

Q. What ethical and compliance considerations apply to data sharing and publication?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.